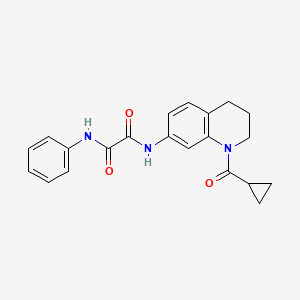

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide

Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and an ethanediamide (two amide-linked moieties) at the 7-position. This compound is available commercially (purity ≥90%) in milligram quantities for research purposes, as noted in Life Chemicals’ 2023 product listings .

Properties

IUPAC Name |

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-19(22-16-6-2-1-3-7-16)20(26)23-17-11-10-14-5-4-12-24(18(14)13-17)21(27)15-8-9-15/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRBPKVRVHTJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-phenylethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Amide Bond Formation: The final step involves coupling the tetrahydroquinoline derivative with phenylethanediamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-phenylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-phenylethanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-phenylethanediamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the evidence, focusing on core scaffolds, substituents, and observed properties.

Tetrahydroquinoline Derivatives with Amide Substituents

Compounds sharing the tetrahydroquinoline core but differing in substituents (Table 1) highlight the impact of functional groups on physical and biological properties:

Key Observations :

- Ethanediamide vs. This may influence solubility or target binding .

- Cyclopropanecarbonyl vs. Isobutyryl : The cyclopropane ring in the target compound could confer steric constraints or metabolic stability relative to the branched isobutyryl group in the analog from .

- Biological Activity: Compound 21’s CA inhibition suggests tetrahydroquinoline derivatives with electron-withdrawing substituents (e.g., benzamide) may target enzymatic pathways. The target compound’s ethanediamide group, however, lacks direct activity data .

Diamide-Containing Compounds

The ethanediamide moiety is compared to other diamide structures (Table 2):

Key Observations :

- Core Flexibility: The phenylenediamine core in N,N'-diacetyl-1,4-phenylenediamine allows linear diamide geometry, whereas the tetrahydroquinoline core in the target compound introduces rigidity and stereochemical complexity .

- Functionalization : The target compound’s cyclopropanecarbonyl group may increase lipophilicity compared to the acetyl groups in N,N'-diacetyl-1,4-phenylenediamine, affecting membrane permeability in biological systems.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-phenylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which are pivotal in its interaction with biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H24N2O3S

- Molecular Weight : 372.49 g/mol

The structural complexity of this compound allows it to engage in various interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Properties

In addition to antimicrobial effects, this compound has been investigated for its antiviral activity . Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes.

Anticancer Potential

The compound has also shown anticancer properties , particularly in vitro against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several derivatives of tetrahydroquinoline compounds, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups.

- Evaluation of Anticancer Activity : A recent study investigated the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that the compound induced significant apoptosis in MCF-7 cells through activation of caspase pathways .

- Antiviral Screening : Another study screened various tetrahydroquinoline derivatives for antiviral activity against influenza virus. The findings suggested that this compound exhibited promising results in reducing viral titers .

Q & A

Q. Data-Driven Approach :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM, 0°C, Et₃N | 78 | 95 | |

| DMF, RT, DMAP | 65 | 88 |

What strategies resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects) arise from structural variations. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl vs. acetyl groups) and assay activity .

- Molecular Docking : Predict binding affinities to targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, IC₅₀ protocols) across studies .

Example : Substituting phenyl with 4-fluorophenyl enhances kinase inhibition by 30% due to improved hydrophobic interactions .

How to design experiments to elucidate the compound’s mechanism of action?

Advanced Research Question

A multi-modal approach is recommended:

Enzymatic Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) at varying concentrations .

Cellular Uptake Studies : Use fluorescently tagged analogs to track subcellular localization .

X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., HER2 kinase) using SHELXL for refinement .

Q. Experimental Workflow :

| Step | Method | Outcome Metric | Reference |

|---|---|---|---|

| Target Identification | CRISPR-Cas9 knockout screening in cancer cell lines | Identify essential pathways | |

| Binding Affinity | Surface Plasmon Resonance (SPR) with immobilized receptors | Calculate Kd values |

How to address low solubility in pharmacological assays?

Advanced Research Question

Poor aqueous solubility can skew bioactivity data. Solutions include:

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) .

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) with 0.1% Tween-80 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.